molecular formula C9H10N2 B2494665 2-Amino-3-phenylpropanenitrile CAS No. 55379-75-4

2-Amino-3-phenylpropanenitrile

Cat. No. B2494665
CAS RN: 55379-75-4
M. Wt: 146.193
InChI Key: AVXNAHRDJXOJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Amino-3-phenylpropanenitrile involves various strategies, including the direct functionalization of aromatic compounds and the use of cyanide reagents. For example, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate from 3-phenyl-2-aminopropanenitrile showcases the versatility of this compound in generating complex structures with pharmaceutical relevance (Ha, Ahn, & Lee, 1999).

Molecular Structure Analysis

Molecular structure analysis reveals the intricacies of 2-Amino-3-phenylpropanenitrile's geometry and electronic configuration. Studies like the vibrational assignment and structure analysis of similar molecules highlight the presence of intramolecular hydrogen bonding, which significantly affects the molecule's stability and reactivity (Raissi, Yarali, Farzad, & Nowroozi, 2006).

Scientific Research Applications

Polymer Chemistry

2-Amino-3-phenylpropanenitrile has been utilized in the field of polymer chemistry. Specifically, it's used as a regulator in the controlled (co)polymerization of methacrylates and styrene by nitroxide mediated polymerization, enhancing the process's efficiency (Simula et al., 2019). This chemical is also instrumental in high solids content nitroxide mediated miniemulsion polymerization of n-butyl methacrylate, allowing high conversions and molecular weight control up to 60,000 g/mol in a dispersed media (Ballard et al., 2017).

Biocatalytic Activity

In biocatalysis, 2-Amino-3-phenylpropanenitrile and its derivatives are synthesized and then hydrolyzed to corresponding amides using the nitrile biocatalytic activity of Rhodococcus rhodochrous ATCC BAA-870. This process has shown enantioselectivity for specific compounds, making it significant in chiral synthesis (Chhiba et al., 2012).

Organic Synthesis

In organic synthesis, the reaction of 2-Amino-3-phenylpropanenitrile with other compounds leads to the formation of diverse structures. For instance, its reaction with 3(5)-amino-5(3)-hydrazinopyrazole yields 2,5-diaryl-7-aminopyrazolo[1,5-a]pyrimidines, demonstrating its versatility in synthesizing novel organic compounds (Aggarwal et al., 2015).

Medicinal Chemistry

In medicinal chemistry, the compound shows potential in synthesizing bioactive substances. For example, asymmetric synthesis of biologically important (2R)-2-amino-3-phenylpropanes, which are components of commercial drugs, is achieved using chiral (2R)-aziridine-2-carboxylate (Ha et al., 2007).

Chemical Sensing

A novel application of 2-Amino-3-phenylpropanenitrile includes its use in chemical sensing. A derivative compound has been used as a simple fluorescent probe for hypochlorous acid, exhibiting high selectivity and sensitivity in mixed aqueous media (Zhao et al., 2017).

properties

IUPAC Name

2-amino-3-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXNAHRDJXOJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenylpropanenitrile

CAS RN

55379-75-4
Record name 2-Amino-3-phenylpropanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-3-PHENYLPROPANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3TEX94LGG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10 millimoles (1.17 g) of benzyl cyanide are dissolved in 0 ml of anhydrous toluene at 0° C., under an argon atmosphere. 15 millimoles of 1.5M toluenic solution of diisobutylaluminum hydride (10 ml) are added, dropwise, at this temperature. The temperature is maintained at 0° C. for one hour, then 13.7 ml (viz 1.5 eq) of diethyl-aluminum cyanide are added. The reaction mixture is stirred for 3 hours while the temperature reaches the room temperature. Then it is hydrolyzed with 10 ml of methanol, and with a slurry of sodium sulfate. After purification of the so-obtained α-aminonitrile, by high pressure liquid chromatrography on silica, with elution by ethyl acetate/petroleum ether, there are obtained 0.95 g of 2-amino -3-phenyl-propionitrile, in the form of an orange-colored oil, yield: 65%.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0 mL
Type
solvent
Reaction Step One
[Compound]
Name
toluenic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
diethyl-aluminum cyanide
Quantity
13.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1 millimole (0.117 g ) of benzyl cyanide is dissolved in 1 ml of anhydrous toluene at 0° C., under an argon atmosphere. 1.5 millimoles of a toluenic solution 1.5M of diisobutylaluminum hydride (1 m) are added dropwise at this temperature. The reaction mixture is maintained at 0° C. for 1 hour, then a solution of hydrocyanic acid (in excess) in tetrahydrofuran is added to this mixture, which is then maintained at room temperature for 3 hours, then hydrolyzed with 4 ml of methanol and pasty sodium sulfate. After an acid-base extraction, there are obtained 0.107 g of 2-amino-3-phenyl-propionitrile, in the form of a pale-yellow oil, with a yield of 70%,
Quantity
0.117 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
toluenic solution
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a 1L 5-necked flask equipped with a mechanical stirrer, thermometer, condenser and a dropping funnel was placed potassium cyanide (71.5 g, 1.1 mol) in water (325 mL). Ammonium chloride (64.2 g, 1.2 mol) was added. The resulting mixture was stirred to get a homogenous solution. A solution of phenylacetaldehyde (132 g of 90% purity, 1.0 mol) in methanol (325 mL) was added over 60 min. The resulting mixture was heated at 60° C. HPLC analysis indicated that the reaction was complete after 4 hr. The reaction mixture was cooled to room temperature and then dichloromethane (250 mL) and water (259 mL) were added. The aqueous layer was separated and extracted with dichloromethane (250 mL). The combined organic layers were washed with water (1×100 mL), and product was extracted with 2N HCl (2×300 mL). The combined acidic layers were back washed with dichloromethane (1×250 mL). Dichloromethane (250 mL) was added to the aqueous acidic layer after which the mixture was cooled in an ice-water bath and basified with concentrated ammonia (150 mL). The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×100 ml). The organic layers were combined and washed with water (1×100 mL) then with brine (1×100 mL) and dried over anhydrous magnesium sulfate (15 g). The magnesium sulfate was filtered and the solution was evaporated under reduced pressure to give 80 g (55% yield) of the aminonitrile 2 as an oil. The oil solidified on standing in the refrigerator overnight. HPLC analysis showed a purity of 99%. NMR (CDCl3) δ 7.5 (s, 5H), 3.7–4.1 (m, 1H), 3.05 (d, 2H), 1.7 (s br, 2H).
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two
Quantity
64.2 g
Type
reactant
Reaction Step Three
Quantity
132 g
Type
reactant
Reaction Step Four
Quantity
325 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Quantity
259 mL
Type
solvent
Reaction Step Five
Name
Quantity
325 mL
Type
solvent
Reaction Step Six
Yield
55%

Synthesis routes and methods IV

Procedure details

10 millimoles (1.17 g) of benzyl cyanide are dissolved in 10 ml of anhydrous toluene at 0° C., under an argon atmosphere. 15 millimoles of 1.5 M toluenic solution of diisobutylaluminum hydride (10 ml) are added, dropwise, at this temperature. The temperature is maintained at 0° C. for one hour, then 13.7 ml (viz 1.5 eq) of diethyl-aluminum cyanide are added. The reaction mixture is stirred for 3 hours while the temperature reaches the room temperature. Then it is hydrolyzed with 10 ml of methanol, and with a slurry of sodium sulfate. After purification of the so-obtained α-aminonitrile, by ethyl acetate/petroleum ether, there are obtained 0.95 g of 2-amino-3-phenyl-propionitrile, in the form of an orange-colored oil, yield: 65%.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
toluenic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
diethyl-aluminum cyanide
Quantity
13.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Citations

For This Compound
11
Citations
KD Lee, JM Suh, JH Park, HJ Ha, HG Choi, CS Park… - Tetrahedron, 2001 - Elsevier
… However, we found the synthetic possibility from our recent success utilizing phenylacetaldimine equivalent 7 generated in situ from 2-amino-3-phenylpropanenitrile in the presence of a …
Number of citations: 54 www.sciencedirect.com
A Studenov, YS Ding, R Ferrieri, M Miura, J Coderre… - 2001 - osti.gov
… Phenylacetaldehyde sodium bisulfite adduct (l) was prepared as the starting material and an intermediate, 2-amino-3-phenylpropanenitrile (unlabeled 3), was synthesized to examine …
Number of citations: 1 www.osti.gov
JK Savjani, AK Gajjar - Pakistan Journal of Biological Sciences, 2011 - academia.edu
… Dibal reduction of 2-amino-3-phenylpropanenitrile (24), gave 3phenyl-1,2-diaminopropane (… (2006) for the reduction of 2-amino-3-phenylpropanenitrile (24). Treatment of 3-phenyl-1,2-…
Number of citations: 35 www.academia.edu
N Tka, J Kraïem, Y Kacem, A Hajri, BB Hassine - Comptes Rendus Chimie, 2009 - Elsevier
New enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles were prepared starting from the corresponding α-amino acids by way of N-methyl-N-arylsulfonyl-α-amino amides. …
Number of citations: 13 www.sciencedirect.com
JC Rossi, M Marull, L Boiteau, J Taillades - 2007 - Wiley Online Library
The controlled, selective decomposition of dissymmetric iminodinitriles (DIDN) of formula RCH(CN)–NH–C(CN)R′R″ (considered as N‐protected alpha‐aminonitriles), is a critical …
Y Yamashita, M Matsumoto, YJ Chen, S Kobayashi - Tetrahedron, 2012 - Elsevier
Catalytic Mannich-type reactions of 9-fluorenylidene-protected α-aminoacetonitrile with imines were investigated. The desired reactions proceeded smoothly to afford the Mannich-type …
Number of citations: 22 www.sciencedirect.com
AR Studenov, DE Szalda, YS Ding - Nuclear medicine and biology, 2003 - Elsevier
… 2-amino-3-phenylpropanenitrile (3a): Compound 3a was produced following the procedure described previously [20] from phenylacetaldehyde by the reaction with trimethylsilyl …
Number of citations: 29 www.sciencedirect.com
L Cianni, F dos Reis Rocho, F Rosini, V Bonatto… - Bioorganic …, 2020 - Elsevier
… HATU (0.875 mmol, 1.25 equiv.) and (S)-2-amino-3-phenylpropanenitrile (0.79 mmol, 1.1 equiv.) were sequentially introduced into a 25 mL round bottomed reaction flask. provided with …
Number of citations: 9 www.sciencedirect.com
M Kucukdisli, T Opatz - The Journal of Organic Chemistry, 2013 - ACS Publications
… Prepared according to the general procedure described above from 2-amino-3-phenylpropanenitrile (50) (877 mg, 6.00 mmol) and 2,5-dimethoxytetrahydrofuran (661 mg, 5.00 mmol). …
Number of citations: 34 pubs.acs.org
M Kotaniguchi, S Kitamura, V Nizet, KB Sharpless… - scholar.archive.org
… To a DMF solution of (S)-2-amino-3-phenylpropanenitrile (601 mg, 4.1 mmol, 1.1 eq.) was added DIPEA (3 mL, 17.3 mmol, 4.6 eq.) followed by 2,5-dioxopyrrolidin-1-yl (3-nitrobenzyl) …
Number of citations: 0 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.